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molecular formula C10H8N2OS B8551979 4-Methyl-5-benzoyl-1,2,3-thiadiazole CAS No. 59944-66-0

4-Methyl-5-benzoyl-1,2,3-thiadiazole

Cat. No. B8551979
M. Wt: 204.25 g/mol
InChI Key: KUULCDPKIGCIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194444B1

Procedure details

To 2.0 g (15 mimol) of thionyl chloride was added 0.50 g (3.5 mmol) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. After heating the mixture with stirring for 2 hours, the thionyl chloride was distilled off under reduced pressure, and the residue was added to a solution of 1.8 g (15 mmol) of aluminum chloride in 20 ml benzene and made to react with heating for 3 hours. After the reaction was completed, the reaction mixture was poured into ice water, the objective product was extracted with ethyl acetate, the organic layer was ashed with a saturated aqueous solution of sodium chloride and dried, the solvent was distilled off under educed pressure, and the residue was purified by silica gel column chromatography using 4:1 mixture of n-hexane and ethyl acetate. Thus, 0.69 g of the objective compound was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][C:6]1[N:7]=[N:8][S:9][C:10]=1[C:11]([OH:13])=O.[Cl-].[Al+3].[Cl-].[Cl-].[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[C:11]([C:10]1[S:9][N:8]=[N:7][C:6]=1[CH3:5])(=[O:13])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
CC=1N=NSC1C(=O)O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the mixture
DISTILLATION
Type
DISTILLATION
Details
the thionyl chloride was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the objective product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
4:1 mixture of n-hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(N=NS1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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